N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine
Description
N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(4-chloro-2-methylphenyl)pteridine-2,4-diamine is a pteridine derivative featuring a benzodioxole-methyl substituent at the N² position and a 4-chloro-2-methylphenyl group at the N⁴ position.
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-chloro-2-methylphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-8-14(22)3-4-15(12)26-20-18-19(24-7-6-23-18)27-21(28-20)25-10-13-2-5-16-17(9-13)30-11-29-16/h2-9H,10-11H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUGVFXCDFCGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pteridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxol-5-ylmethyl group: This step may involve nucleophilic substitution or coupling reactions.
Introduction of the 4-chloro-2-methylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of quinones or other oxidized derivatives.
Reduction: May result in the formation of amines or other reduced compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine: As a potential therapeutic agent for treating various diseases, such as cancer or infectious diseases.
Industry: For the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading
Biological Activity
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅ClN₄O₂
- Molecular Weight : 302.76 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and an inhibitor of specific enzymes.
Anticancer Activity
Recent studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzodioxole have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that compounds related to the target molecule displayed IC₅₀ values ranging from 26 to 65 µM against different cancer cell lines .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been reported that similar benzodioxole derivatives can inhibit α-amylase with IC₅₀ values as low as 0.68 µM, indicating a strong potential for managing diabetes as well .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tyrosine Kinases : Compounds structurally related to this pteridine derivative have been shown to selectively inhibit c-Src and Abl kinases at low nanomolar concentrations, which are critical for tumor growth and metastasis .
- Induction of Apoptosis : The cytotoxic effects observed in cancer cells may be attributed to the induction of apoptosis via mitochondrial pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzodioxole derivatives:
-
Study on Antidiabetic Effects :
- Objective : To evaluate the antidiabetic potential of synthesized benzodioxole derivatives.
- Methodology : In vivo experiments were conducted using a streptozotocin-induced diabetic mice model.
- Findings : Compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : MTS assays were performed across multiple cancer and normal cell lines.
- Results : Compounds exhibited selective cytotoxicity with IC₅₀ values indicating safety towards normal cells (IC₅₀ > 150 µM) while effectively targeting cancer cells .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Pteridine Derivatives with Varied Substitutions
Compound CM1001419 (CAS 946298-54-0) :
Pyrimidine-Based Analogs
ZZ4 (4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine) :
- Structure : Pyrimidine core with a diazenyl (azo) group and 2,4-dichlorophenyl substituent .
- Comparison :
- Core Heterocycle : Pyrimidine (single ring) vs. pteridine (fused rings).
- Functional Groups : ZZ4 contains an azo group (-N=N-), absent in the target compound.
- Substituents : Dichlorophenyl vs. chloro-methylphenyl.
- Implications : The azo group in ZZ4 may confer photochemical reactivity, while the fused pteridine system in the target compound could enhance planar rigidity and π-π stacking interactions.
Azo Dyes with Chlorophenyl Motifs
CI 12420 (CAS 6471-51-8) :
- Structure : N-(4-Chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide .
- Comparison: Core Structure: Naphthalene-carboxamide with azo linkage vs. pteridine diamine. Substituents: Shared 4-chloro-2-methylphenyl group.
Data Table: Key Structural and Functional Parameters
Research Findings and Implications
Structural Insights
Potential Limitations
- Lack of Bioactivity Data : While structural analogs like ZZ4 and CI 12420 have documented applications (e.g., colorants), the target compound’s biological profile remains uncharacterized in the provided evidence.
- Stereoelectronic Differences : The positional isomerism in CM1001419’s phenyl group could lead to divergent reactivity or metabolic stability compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
